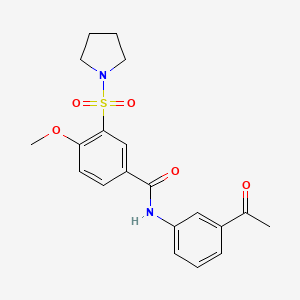
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as MPSB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the inhibition of specific enzymes involved in various cellular processes. 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer cells. By inhibiting carbonic anhydrase IX, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide can reduce the growth and proliferation of cancer cells. 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting acetylcholinesterase, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to have various biochemical and physiological effects, depending on the research field in which it is studied. In cancer research, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, reduce tumor size, and induce cell death. In neuroscience, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to improve cognitive function, reduce neuronal damage, and increase the levels of neurotransmitters such as acetylcholine and dopamine. In cardiovascular research, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to reduce blood pressure, improve endothelial function, and reduce inflammation.
実験室実験の利点と制限
One advantage of using 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its specificity for certain enzymes, which allows researchers to target specific cellular processes. Another advantage is its potential to be used in combination with other drugs or therapies to enhance their effectiveness. However, one limitation of using 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide in lab experiments is its potential toxicity, as high doses of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide have been shown to have adverse effects on certain organs such as the liver and kidneys.
将来の方向性
There are several potential future directions for research on 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other drugs or therapies. Another direction is to explore its potential neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide to minimize toxicity and maximize effectiveness.
合成法
The synthesis of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with pyrrolidine-1-sulfonamide in the presence of a reducing agent such as iron powder. This reaction results in the formation of 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide as a white solid with a melting point of 215-217°C.
科学的研究の応用
4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been extensively studied for its potential applications in various research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer cell proliferation. In neuroscience, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In cardiovascular research, 4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been studied for its potential to reduce blood pressure and improve endothelial function.
特性
IUPAC Name |
N-(3-acetylphenyl)-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14(23)15-6-5-7-17(12-15)21-20(24)16-8-9-18(27-2)19(13-16)28(25,26)22-10-3-4-11-22/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINCEUJETARCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

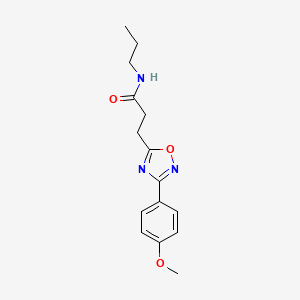

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7712650.png)
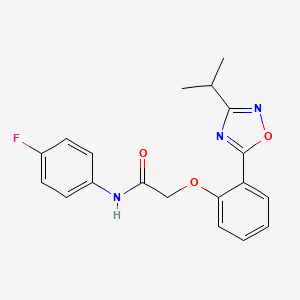

![N-(2,5-dimethoxyphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7712670.png)
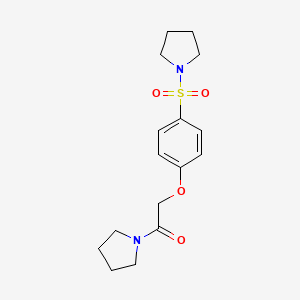

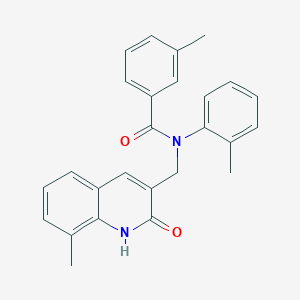



![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
